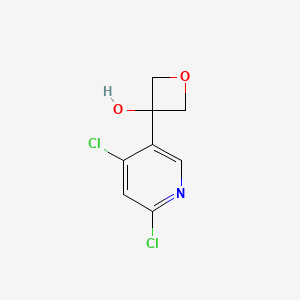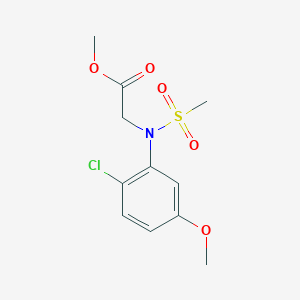
Methyl N-(2-chloro-5-methoxyphenyl)-N-(methylsulfonyl)glycinate
描述
Methyl N-(2-chloro-5-methoxyphenyl)-N-(methylsulfonyl)glycinate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as CPG, and it is a glycine derivative that has been synthesized through a series of chemical reactions. CPG has been found to have several unique properties that make it a valuable tool for researchers in various fields.
作用机制
CPG exerts its effects by binding to glycine receptors and modulating their activity. Glycine receptors are ligand-gated ion channels that are activated by the neurotransmitter glycine. CPG binds to a specific site on the receptor, causing a conformational change that enhances the receptor's response to glycine. This results in increased chloride ion influx into the neuron, leading to hyperpolarization and decreased excitability.
Biochemical and Physiological Effects:
CPG has been shown to have several biochemical and physiological effects. In addition to its effects on glycine receptors, CPG has been found to modulate the activity of other neurotransmitter receptors, including GABA and glutamate receptors. CPG has also been shown to have anti-inflammatory effects, which may be useful for treating conditions such as arthritis and inflammatory bowel disease.
实验室实验的优点和局限性
CPG has several advantages as a tool for scientific research. It is a highly specific ligand for glycine receptors, allowing researchers to selectively study the effects of glycine receptor activation. CPG is also stable and easy to handle, making it a reliable compound for experiments. However, there are some limitations to the use of CPG in lab experiments. For example, CPG has a relatively short half-life, which may limit its usefulness for long-term studies. Additionally, CPG may have off-target effects on other receptors, which could complicate data interpretation.
未来方向
There are several potential future directions for research on CPG. One area of interest is the development of CPG analogs with improved pharmacological properties, such as longer half-lives or increased specificity for glycine receptors. Another direction is the use of CPG in animal models of neurological disorders, such as epilepsy and schizophrenia, to investigate its potential therapeutic effects. Finally, CPG could be used in combination with other compounds to study the interactions between different neurotransmitter systems in the brain.
科学研究应用
CPG has been found to have several potential applications in scientific research. One of the most promising applications is as a tool for studying the role of glycine receptors in the nervous system. CPG has been shown to selectively bind to glycine receptors, which are important for regulating the activity of neurons in the brain and spinal cord. By studying the effects of CPG on glycine receptors, researchers can gain insights into the mechanisms underlying neurological disorders such as epilepsy, schizophrenia, and chronic pain.
属性
IUPAC Name |
methyl 2-(2-chloro-5-methoxy-N-methylsulfonylanilino)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO5S/c1-17-8-4-5-9(12)10(6-8)13(19(3,15)16)7-11(14)18-2/h4-6H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEBHHRQNWGFMII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)N(CC(=O)OC)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801152656 | |
| Record name | Glycine, N-(2-chloro-5-methoxyphenyl)-N-(methylsulfonyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801152656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl N-(2-chloro-5-methoxyphenyl)-N-(methylsulfonyl)glycinate | |
CAS RN |
1858254-93-9 | |
| Record name | Glycine, N-(2-chloro-5-methoxyphenyl)-N-(methylsulfonyl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1858254-93-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycine, N-(2-chloro-5-methoxyphenyl)-N-(methylsulfonyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801152656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




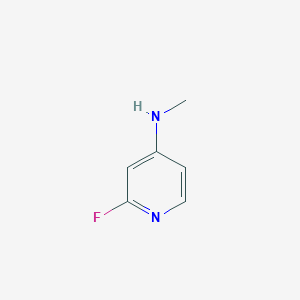
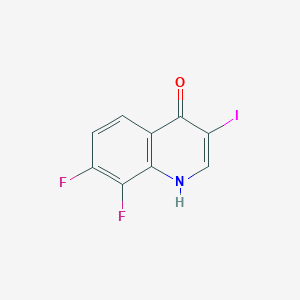
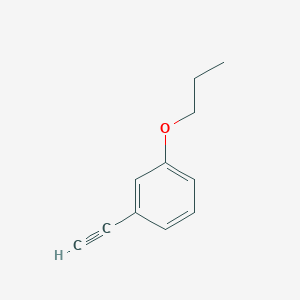
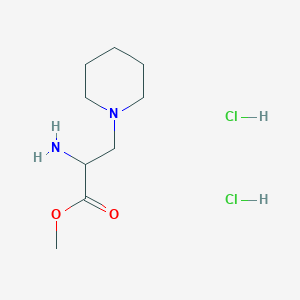
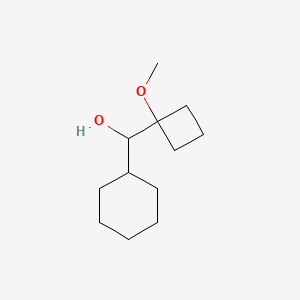
![1-[(3-Bromo-5-chlorophenyl)carbonyl]piperidine](/img/structure/B1459408.png)
![2-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B1459409.png)
![Methyl 1-tert-butyl-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1459410.png)
